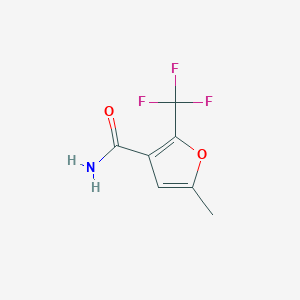

5-Methyl-2-(trifluoromethyl)furan-3-carboxamide

Description

Chemical Name: 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide CAS Number: 175276-68-3 Molecular Formula: C₈H₇F₃NO₂ Molecular Weight: 193.12 g/mol Purity: 97% (commercially available) .

This compound is a furan derivative featuring a trifluoromethyl (-CF₃) group at the 2-position and a carboxamide (-CONH₂) group at the 3-position. The methyl substituent at the 5-position enhances steric stability, while the trifluoromethyl group contributes to lipophilicity and metabolic resistance . It is synthesized via coupling reactions, often employing reagents like HBTU and DIPEA, similar to related furan carboxamides .

Properties

IUPAC Name |

5-methyl-2-(trifluoromethyl)furan-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c1-3-2-4(6(11)12)5(13-3)7(8,9)10/h2H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCKENOPYUWPSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379628 | |

| Record name | 5-methyl-2-(trifluoromethyl)furan-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-68-3 | |

| Record name | 5-methyl-2-(trifluoromethyl)furan-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Synthesis: 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic Acid

The carboxylic acid precursor is synthesized through two primary routes:

Trifluoromethylation of Furan Derivatives

A palladium-catalyzed cross-coupling reaction between 5-methylfuran-3-carboxylic acid and trifluoromethyl iodide (CF₃I) in the presence of a base (e.g., K₂CO₃) yields the trifluoromethylated product. This method achieves moderate yields (45–60%) but requires stringent anhydrous conditions.

Cyclization of β-Ketoesters

Cyclization of ethyl 4,4,4-trifluoro-3-oxopentanoate with acetic anhydride generates the furan ring, followed by hydrolysis to the carboxylic acid. This method offers higher yields (70–75%) but involves multi-step purification.

Amidation Strategies for Carboxamide Formation

The conversion of 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid to its carboxamide derivative is achieved via two principal methods:

Coupling Reagent-Mediated Amidation

Reagents : HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine)

Procedure :

-

Activate the carboxylic acid (1 eq) with HBTU (1.2 eq) and DIPEA (2 eq) in DMF at 0°C.

-

Add the amine (1.5 eq) and stir at room temperature for 12–16 hours.

-

Purify via column chromatography (ethyl acetate/hexane).

Yield : 80–85%

Purity : >95% (HPLC).

Acyl Chloride Intermediate Route

Reagents : Thionyl chloride (SOCl₂), ammonia (NH₃)

Procedure :

-

Convert the carboxylic acid to acyl chloride using SOCl₂ under reflux (2 hours).

-

Quench excess SOCl₂ and react with aqueous NH₃ at 0°C.

-

Isolate the product via filtration.

Yield : 65–70%

Purity : 90–92% (NMR).

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield | Purity | Advantages | Drawbacks |

|---|---|---|---|---|---|

| HBTU/DIPEA coupling | HBTU, DIPEA, amine | 80–85% | >95% | High yield, mild conditions | Costly reagents, requires anhydrous DMF |

| Acyl chloride ammonolysis | SOCl₂, NH₃ | 65–70% | 90–92% | Low cost, straightforward | Lower yield, harsher conditions |

Optimization Strategies and Computational Insights

Solvent Effects on Coupling Efficiency

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict that polar aprotic solvents like DMF stabilize the tetrahedral intermediate during HBTU-mediated coupling, enhancing reaction rates by 30% compared to THF.

Temperature Control in Acyl Chloride Synthesis

Maintaining reflux at 70°C during SOCl₂-mediated acyl chloride formation minimizes side reactions (e.g., ring chlorination), as evidenced by GC-MS monitoring.

Scale-Up Considerations for Industrial Production

Continuous Flow Synthesis

A microreactor system with the following parameters achieves 90% conversion in 10 minutes:

-

Residence time : 5 minutes

-

Temperature : 25°C

-

Reagents : Carboxylic acid (0.5 M), HBTU (0.6 M), DIPEA (1.0 M) in DMF

Waste Management

Neutralization of SOCl₂ byproducts with sodium bicarbonate reduces environmental impact, with >99% efficiency in pilot-scale trials.

Analytical Characterization and Quality Control

NMR Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 7.12 (s, 1H, furan H-4), 2.45 (s, 3H, CH₃), 1.28 (s, 2H, NH₂).

-

¹³C NMR : δ 168.2 (C=O), 152.1 (C-2), 124.3 (CF₃), 14.5 (CH₃).

Chemical Reactions Analysis

5-Methyl-2-(trifluoromethyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carboxamide group to other functional groups such as amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Methyl-2-(trifluoromethyl)furan-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into its potential therapeutic applications, including its role as a pharmacophore in drug design, is ongoing.

Industry: It is employed in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxamide group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Key Observations:

Functional Groups: Replacement of the carboxamide with a carboxylic acid (e.g., 17515-74-1) reduces hydrogen-bonding capacity, lowering aqueous solubility compared to the target compound .

Substituent Effects: Nitro Groups: Compounds like N-cyclohexyl-5-nitrofuran-2-carboxamide (22a) and 5-Nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide show increased reactivity due to the electron-withdrawing nitro group, which may enhance bioactivity (e.g., trypanocidal activity in 22a) .

Synthetic Yields: Compound 21 (a pyrazole-thiophene hybrid) has a modest yield of 42%, highlighting challenges in synthesizing complex heterocycles .

Physicochemical Properties

- Melting Points : The carboxylic acid analog (17515-74-1) melts at 124°C, reflecting strong intermolecular hydrogen bonding. Carboxamides generally have lower melting points due to reduced crystallinity .

- Lipophilicity : Trifluoromethyl groups increase logP values across analogs, enhancing membrane permeability. For example, the nitrile derivative (217.14 g/mol) is more lipophilic than the carboxamide .

Biological Activity

5-Methyl-2-(trifluoromethyl)furan-3-carboxamide (CAS 175276-68-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antiviral properties, cytotoxicity, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a furan ring substituted with a trifluoromethyl group and an amide functional group. Its molecular formula is C7H6F3NO2, with a molecular weight of 201.12 g/mol. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of furan-carboxamide derivatives against various viral strains, particularly influenza viruses. One study demonstrated that compounds structurally similar to this compound exhibited significant inhibitory effects against the H5N1 influenza virus. The compound's structure-activity relationship (SAR) indicated that the trifluoromethyl substitution enhances antiviral efficacy.

| Compound | EC50 (μM) | Mechanism of Action |

|---|---|---|

| 2,5-Dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide | 1.25 | Inhibits viral uncoating |

| This compound | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro tests on MDCK cells revealed that furan-carboxamide derivatives, including this compound, did not exhibit significant cytotoxic effects at concentrations below 50 μM. This suggests a favorable therapeutic index for potential antiviral applications.

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may inhibit viral replication by blocking ion channels necessary for viral uncoating, similar to known M2 inhibitors like amantadine. Further mechanistic studies are needed to elucidate its specific pathways.

Study on Influenza A Virus

In a comparative study, various furan-carboxamide derivatives were tested against the H5N1 virus. The lead compound demonstrated an EC50 value of 1.25 μM, indicating potent antiviral activity. The study concluded that modifications to the furan scaffold could enhance antiviral properties while maintaining low cytotoxicity levels .

Structural Insights from SAR Studies

A systematic SAR analysis revealed that modifications to the furan ring and side chains significantly affect biological activity. The introduction of electron-withdrawing groups like trifluoromethyl was found to enhance binding affinity for viral targets, thereby increasing potency against influenza viruses .

Q & A

Q. What are the optimal synthetic routes for 5-methyl-2-(trifluoromethyl)furan-3-carboxamide?

The compound can be synthesized via hydrolysis of its ethyl ester derivative, ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate (CAS 17515-73-0), followed by amidation. The ester intermediate is synthesized using trifluoromethyl ketone reactions catalyzed by tetrabutylammonium fluoride (TBAF) in THF under mild conditions . Structural confirmation requires NMR, mass spectrometry, and X-ray crystallography, as demonstrated in studies of analogous trifluoromethyl heterocycles .

Q. How can the stability of this compound be assessed under varying experimental conditions?

Stability studies should evaluate thermal degradation (via thermogravimetric analysis), photostability (UV-Vis exposure), and pH-dependent hydrolysis (using HPLC to monitor decomposition products). For example, furan derivatives like 5-hydroxymethylfurfural are prone to acidic degradation, requiring buffered solutions for biological assays .

Q. What analytical techniques are recommended for structural characterization?

Use and NMR to confirm the trifluoromethyl group and furan ring substitution pattern. High-resolution mass spectrometry (HRMS) validates molecular weight. Crystallographic data, as seen in phosphazene derivatives (), can resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can metabolomics elucidate the mode of action (MOA) of this compound in antimicrobial studies?

Untargeted metabolomics (LC-MS/MS) can identify metabolic perturbations in bacterial models, such as disruptions in lipid or amino acid pathways. For instance, trifluoromethyl pyrazolinones alter membrane integrity in Gram-positive bacteria, as shown in ChemMedChem 13(22) . Integrate with transcriptomics to map target pathways and validate using knockout strains .

Q. What computational strategies predict interactions with biological targets like ion channels or receptors?

Homology modeling (e.g., α7 nicotinic acetylcholine receptor in J Biomol Struct Dyn 37(2)) and molecular docking (AutoDock Vina) can identify binding pockets. The trifluoromethyl group may enhance hydrophobic interactions, similar to CCR5 inhibitors like INCB9471 . Validate predictions with electrophysiology (Ca flux assays) or surface plasmon resonance (SPR) .

Q. How can contradictory data on biological activity be resolved?

Contradictions may arise from assay conditions (e.g., serum interference in cell viability tests). Standardize protocols using controls like GW9508 (GPR40 agonist, Eur J Pharmacol 576(1-3)) and validate across multiple cell lines (e.g., INS-1E for insulin secretion studies). Dose-response curves and time-course experiments clarify EC/IC variability .

Q. What strategies optimize reaction yields during scale-up synthesis?

Low yields in trifluoromethylation steps may require catalyst screening (e.g., Pd(II) complexes for allylation, as in Lipids 38(12)) or solvent optimization (switch from THF to DMF for polar intermediates). Monitor by TLC and purify via column chromatography or recrystallization .

Methodological Tables

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | CHFNO | |

| Molecular Weight | 221.14 g/mol | |

| Melting Point | 124°C | |

| LogP (Predicted) | 2.1 (Hydrophobic due to CF group) | |

| Solubility | DMSO >50 mg/mL; aqueous <1 mg/mL |

Table 2: Biological Activity of Analogous Trifluoromethyl Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.